molecular formula C18H14N2O3S B3016439 3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide CAS No. 2034489-81-9

3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide

Cat. No.: B3016439
CAS No.: 2034489-81-9
M. Wt: 338.38
InChI Key: UFPBNUNLLSPXLX-UHFFFAOYSA-N
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Description

3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide is a complex organic compound that features a cyano group, a hydroxy group, and a benzamide moiety. The presence of thiophene and furan rings in its structure makes it an interesting subject for research due to the unique properties these heterocyclic compounds impart.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide can be achieved through several synthetic routes. One common method involves the condensation reaction between a cyano-substituted benzamide and a hydroxyethyl-substituted thiophene-furan derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH, as well as the use of high-purity reagents to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.

    Furan Derivatives: Compounds such as furan-2-carboxylic acid and its derivatives are known for their biological activities.

Uniqueness

3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide is unique due to the combination of its functional groups and heterocyclic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-cyano-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c19-9-12-2-1-3-13(8-12)18(22)20-10-15(21)17-5-4-16(23-17)14-6-7-24-11-14/h1-8,11,15,21H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPBNUNLLSPXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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